2-Bromobenzotiazol

Descripción general

Descripción

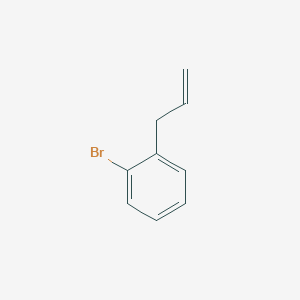

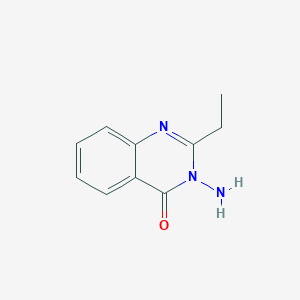

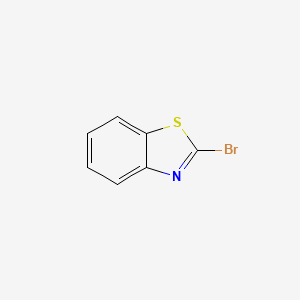

2-Bromobenzothiazole (2-BBT) is an organic compound that has been studied for its potential applications in laboratory experiments and scientific research. It is a halogenated aromatic compound that is composed of a benzene ring and a thiazole ring, which are connected by a bromine atom. Its melting point is 124-127°C, and its boiling point is 265°C. 2-BBT is a white crystalline solid that is insoluble in water and soluble in organic solvents.

Aplicaciones Científicas De Investigación

Intermediarios Farmacéuticos

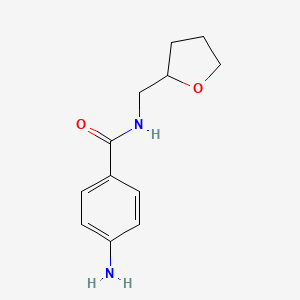

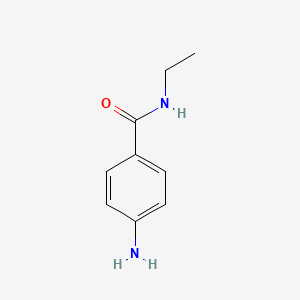

2-Bromobenzotiazol sirve como un intermediario crucial en la química farmacéutica. Está involucrado en la síntesis de diversas moléculas biológicamente activas, particularmente aquellas con andamios de benzotiazol. Estos compuestos exhiben una amplia gama de actividades farmacológicas, incluyendo propiedades antibacterianas, antifúngicas y anticancerígenas .

Síntesis Orgánica

En la síntesis orgánica, this compound se utiliza para construir estructuras moleculares complejas. Participa en reacciones como el acoplamiento cruzado de Suzuki-Miyaura, que es un método fundamental para formar enlaces carbono-carbono, permitiendo así la síntesis de diversos compuestos orgánicos .

Ciencia de los Materiales

El compuesto encuentra aplicaciones en la ciencia de los materiales debido a su capacidad de actuar como un bloque de construcción para varios materiales. Sus derivados se utilizan en la creación de tintes y pigmentos fluorescentes, que son esenciales en el desarrollo de nuevos materiales con propiedades ópticas específicas .

Química Analítica

En la química analítica, this compound se utiliza para desarrollar métodos analíticos. Puede ser parte de la síntesis de nuevos reactivos o indicadores que ayudan en la detección y cuantificación de sustancias químicas .

Ciencia Ambiental

Los derivados del this compound se exploran por su papel en la ciencia ambiental. Se estudian por su uso potencial en aplicaciones de química verde, como el desarrollo de procesos de síntesis ambientalmente amigables .

Investigación Bioquímica

En bioquímica, this compound es instrumental en el estudio de sistemas biológicos. Se utiliza en la síntesis de compuestos que pueden interactuar con macromoléculas biológicas, ayudando a comprender las vías y procesos bioquímicos .

Aplicaciones Industriales

Industrialmente, this compound está involucrado en la producción de productos químicos que tienen aplicaciones en varias industrias, incluyendo agricultura, manufactura y tecnología. Su papel en la síntesis de colorantes industriales, inhibidores de la corrosión y materiales electrónicos destaca su versatilidad .

Emisores Electrofosforescentes

Por último, los derivados de this compound se utilizan en la fabricación de emisores electrofosforescentes para diodos emisores de luz orgánicos (OLED). Esta aplicación es significativa en el campo de la tecnología de visualización y los sistemas de iluminación .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis . This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways and shall be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .

Propiedades

IUPAC Name |

2-bromo-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNS/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLMMVPCYXFPEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021498 | |

| Record name | 2-Bromobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2516-40-7 | |

| Record name | 2-Bromobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2516-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-1,3-benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 2-Bromobenzothiazole of interest to synthetic chemists?

A1: 2-Bromobenzothiazole serves as a versatile precursor for synthesizing diverse 2-substituted benzothiazole derivatives []. These derivatives are important due to their presence in natural products, pharmaceuticals, and other applications where their unique structural properties are valuable.

Q2: What is a novel method for utilizing 2-Bromobenzothiazole in synthesis, and what are its advantages?

A2: Direct insertion of activated zinc into 2-Bromobenzothiazole produces a stable organozinc reagent, 2-benzothiazolylzinc bromide []. This reagent readily undergoes palladium-catalyzed cross-coupling reactions with various electrophiles, including aryl iodides, anilines, and phenols, to yield the desired 2-substituted benzothiazoles under mild conditions []. This method offers advantages over traditional approaches that require pre-functionalization of the benzothiazole ring.

Q3: Can 2-Bromobenzothiazole be used to synthesize different isomers of benzo[d]imidazothiazoles?

A3: Yes, depending on the reaction conditions and the substituent at the 2-position of benzothiazole, different isomers can be obtained []. For instance, reacting α-methylenyl isocyanides with 2-Bromobenzothiazole under copper catalysis selectively forms benzo[d]imidazo[5,1-b]thiazoles []. Interestingly, using benzothiazoles with a C-H or C-C bond at the 2-position under similar conditions yields the isomeric benzo[d]imidazo[2,1-b]thiazoles through a rearrangement involving C-S bond cleavage and formation [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.